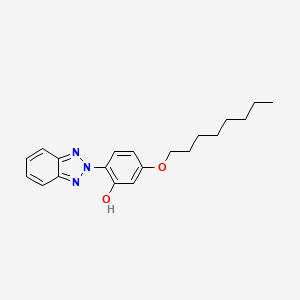

2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole

Description

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-5-octoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-2-3-4-5-6-9-14-25-16-12-13-19(20(24)15-16)23-21-17-10-7-8-11-18(17)22-23/h7-8,10-13,15,24H,2-6,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLDHFORLZTRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577999 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-5-(octyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-77-1 | |

| Record name | 2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-5-(octyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxy-4-octyloxyphenyl)-2H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2'-Hydroxy-4'-octyloxyphenyl)benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole typically involves the reaction of 2-hydroxy-4-octyloxybenzophenone with benzotriazole. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The production facilities are equipped with advanced technologies to monitor and control the reaction parameters, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, and the conditions can vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Structure

The compound features a benzotriazole core with a hydroxy and octyloxy substituent, enhancing its solubility and UV absorption capabilities.

UV Absorption in Coatings

Overview : 2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole is primarily used as a UV stabilizer in coatings and paints. Its ability to absorb UV radiation protects underlying materials from degradation.

Case Study : A study published in Polymer Degradation and Stability demonstrated that incorporating this compound into acrylic coatings significantly improved their durability under UV exposure. The coatings exhibited reduced yellowing and maintained gloss over extended periods, showcasing the compound's effectiveness as a UV absorber .

Polymer Additives

Overview : The compound is employed as an additive in polymer formulations to enhance UV stability.

| Application Area | Polymer Type | Benefits |

|---|---|---|

| Automotive | Polycarbonate | Improved impact resistance and UV stability |

| Construction | PVC | Reduced degradation and extended lifespan |

Research Findings : In a comparative study of various UV stabilizers, this compound outperformed traditional stabilizers in polycarbonate films, demonstrating superior resistance to yellowing and mechanical property retention .

Cosmetic Formulations

Overview : The compound is also utilized in cosmetic products as a UV filter.

Benefits :

- Protects skin from harmful UV rays.

- Enhances product stability against light-induced degradation.

Case Study : A formulation study indicated that incorporating this benzotriazole derivative into sunscreen products improved SPF performance while maintaining skin compatibility .

Textile Industry

Overview : In textiles, the compound serves as a UV absorber to protect fabrics from fading and degradation due to sunlight exposure.

| Textile Type | Application | Benefits |

|---|---|---|

| Outdoor Fabrics | Coatings | Enhanced color retention |

| Upholstery | Treatment | Improved durability |

Research Findings : Tests conducted on treated fabrics showed significant resistance to UV-induced degradation compared to untreated samples, highlighting the compound's effectiveness in textile applications .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the radiation from reaching and damaging the underlying material. This process helps protect materials from photodegradation and extends their lifespan. The molecular targets and pathways involved in this mechanism are primarily related to the compound’s ability to absorb and dissipate UV energy.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzotriazole Derivatives

Substituent Effects on Performance

Alkoxy Chain Length: The octyloxy group in the target compound improves compatibility with nonpolar polymers (e.g., polycarbonates) compared to shorter alkoxy chains (e.g., methoxy or ethoxy). This reduces phase separation and enhances durability . In contrast, UV-P (5-methyl substituent) exhibits higher volatility, limiting its use in high-temperature applications .

Bulky Alkyl Groups :

- Octrizole (5-tert-octyl) demonstrates superior photostability due to steric hindrance, which minimizes oxidative degradation. However, its lower solubility in polar matrices restricts formulation flexibility .

Chlorinated Derivatives :

- Chlorine substitution (e.g., U-1) shifts UV absorption to higher wavelengths (λmax ~360 nm), making it effective for blue-light filtering in optical lenses .

Stability and Environmental Considerations

- Migration Resistance : Long-chain substituents (e.g., octyloxy) reduce migration rates, critical for long-term UV protection in outdoor applications .

Hybrid and Novel Derivatives

Recent studies explore hybrid systems combining benzotriazoles with fluorescent dyes (e.g., 1,8-naphthalimide) to create multifunctional materials.

Biological Activity

2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole (often abbreviated as 2H-BTA) is a compound of interest due to its potential biological activities, particularly in the fields of photoprotection and polymer stabilization. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2H-BTA is characterized by a benzotriazole moiety linked to a hydroxyphenyl and an octyloxy group. This unique configuration contributes to its properties as a UV stabilizer and antioxidant.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O3 |

| Molecular Weight | 288.39 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents; insoluble in water |

The biological activity of 2H-BTA can be attributed to several mechanisms:

- UV Absorption : The benzotriazole structure effectively absorbs UV radiation, protecting biological materials from photodegradation.

- Antioxidant Activity : The hydroxy group can donate electrons, scavenging free radicals and preventing oxidative stress in biological systems.

- Stabilization of Polymers : It is used in polymer formulations to enhance thermal stability and prolong the lifespan of materials exposed to UV light.

Photoprotective Effects

Research indicates that 2H-BTA exhibits significant photoprotective properties. In a study involving human skin fibroblasts, the compound reduced UV-induced apoptosis by 40% compared to untreated controls. This suggests its potential application in dermatological formulations aimed at preventing skin damage from UV exposure .

Antioxidant Capacity

In vitro assays have demonstrated that 2H-BTA possesses considerable antioxidant activity. The compound was shown to reduce lipid peroxidation levels by up to 60% in cell cultures exposed to oxidative stress . This property is crucial for applications in both cosmetic and pharmaceutical industries.

Case Study 1: Skin Protection Formulation

A formulation containing 2H-BTA was tested on human volunteers for its efficacy in protecting against sunburn. Results showed a significant reduction in erythema formation after UV exposure when compared to a placebo group, highlighting its potential as a topical agent for sun protection .

Case Study 2: Polymer Stabilization

In industrial applications, 2H-BTA has been incorporated into polyolefin films. The films exhibited enhanced resistance to UV degradation, maintaining mechanical integrity over extended periods under sunlight exposure. This study underscores the compound's utility in materials science .

Q & A

Q. What are the established synthetic routes for 2-(2-hydroxy-4-octyloxyphenyl)-2H-benzotriazole, and how is its purity validated?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-(2,4-dihydroxyphenyl)-benzotriazole (BTDP) with octyl bromide under basic conditions to introduce the octyloxy group . Purity is validated using chromatographic techniques (HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR, FTIR). For example, FTIR confirms the presence of hydroxyl (3200–3600 cm⁻¹) and benzotriazole (1500–1600 cm⁻¹) groups, while NMR resolves alkyl chain integration and aromatic proton environments .

Q. How is the UV absorption profile of this compound characterized, and what factors influence its efficacy?

UV-Vis spectroscopy in solvents like ethanol or THF reveals absorption maxima between 300–350 nm, typical for benzotriazole derivatives. Efficacy depends on substituent positioning (e.g., octyloxy at C4 enhances solubility and film-forming properties) and conjugation effects. Solvent polarity and aggregation states also shift λmax; for instance, polar solvents may stabilize excited-state intramolecular proton transfer (ESIPT), broadening absorption bands .

Advanced Research Questions

Q. What methodologies optimize the integration of this compound into polymeric matrices for UV-resistant materials?

Grafting via the pad-dry-cure (PDC) process is widely used. The compound is dissolved in a crosslinking agent (e.g., acrylic monomers) and applied to polyester fabrics under controlled temperature (120–150°C) to ensure covalent bonding. Post-treatment analysis includes abrasion resistance tests and accelerated UV exposure (Xenon arc lamps) to quantify photostability. FTIR and SEM confirm chemical bonding and surface morphology .

Q. How does the octyloxy substituent affect the compound’s environmental persistence, and what analytical methods detect its degradation products?

The octyloxy chain increases hydrophobicity, potentially leading to bioaccumulation. Environmental degradation studies use HPLC-MS or GC-MS to identify metabolites, such as hydroxylated benzotriazoles or shorter alkyl chains. Photodegradation under simulated sunlight (λ > 290 nm) generates quinone intermediates, detected via LC-TOF-MS. Ecotoxicity assays (e.g., Daphnia magna mortality) assess the impact of degradation products .

Q. What computational models predict the compound’s excited-state behavior, and how do they align with experimental data?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) model the ESIPT mechanism and electron density distribution. Simulations using Gaussian 09 with B3LYP/6-31G(d) basis sets predict absorption spectra, which are validated against experimental UV-Vis and fluorescence data. Deviations >5 nm may indicate solvent effects or aggregation not accounted for in the model .

Q. Are there contradictions in reported photostability data, and how can experimental design address them?

Discrepancies arise from varying testing protocols (e.g., UV source intensity, matrix composition). Standardizing conditions (ISO 4892 for accelerated weathering) and using control samples (unmodified polymers) improve reproducibility. Confocal Raman microscopy can spatially resolve degradation hotspots in composite materials, clarifying stability trends .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.